molecular formula C18H15AsO B074650 Triphenylarsine oxide CAS No. 1153-05-5

Triphenylarsine oxide

Cat. No. B074650
CAS RN: 1153-05-5
M. Wt: 322.2 g/mol
InChI Key: CLVJBRYGLQNRDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triphenylarsine oxide typically involves the oxidation of triphenylarsine (Ph3As) with dioxygen, often in the presence of iron compounds acting as catalysts. This process is conducted in solutions like acetonitrile at slightly elevated temperatures and atmospheric pressure of dioxygen, leading to selective and quantitative yields (Vancova & Ondrejkovičová, 1983).

Molecular Structure Analysis

The molecular structure of triphenylarsine oxide has been determined to feature discrete centrosymmetric dimers with water molecules hydrogen bonded to the oxygen atoms of triphenylarsine oxide molecules. The molecule itself does not possess any symmetry due to unequal rotations of the phenyl rings around the C–As bonds. Some key molecular dimensions include AsO 1.644 ± 0.007, As–C 1.907 ± 0.009 A, C–As–C 108.0, and C–As–O 110.9° (Ferguson & Macaulay, 1969).

Chemical Reactions and Properties

Triphenylarsine oxide reacts with various compounds, forming different products depending on the reaction conditions. For example, it forms complexes with tetrachlorocatechol stabilized by chelating hydrogen bonds (Farris & Robinson, 1971), and reacts with aqueous hydrogen fluoride to produce triphenylarsine difluoride under certain conditions (Glidewell et al., 1981).

Physical Properties Analysis

The crystal structure of triphenylarsine oxide is crucial in determining its physical properties. For instance, its interaction with nitric acid adducts has been studied to reveal properties related to molecular dimensions and hydrogen bonding, affecting its physical characteristics and reactivity (Batt et al., 1998).

Chemical Properties Analysis

The chemical properties of triphenylarsine oxide include its reactivity towards different reagents and its role in forming complexes with metals. For example, it acts as an extractant for the solvent extraction of uranium and thorium salicylates, indicating its application in nuclear chemistry and extraction processes (Patil & Shinde, 1997).

Scientific Research Applications

  • Extraction of Uranium and Thorium : Triphenylarsine oxide is used as an extractant for uranium and thorium salicylates in solvent extraction processes. This method is noted for its simplicity, precision, and effectiveness in determining uranium and thorium in monazite sand samples (Patil & Shinde, 1997).

  • Crystal and Molecular Structure Analysis : The crystal structure of triphenylarsine oxide monohydrate has been determined, providing insights into its molecular dimensions and bonding characteristics (Ferguson & Macaulay, 1969).

  • Synthesis via Oxidation of Triphenylarsine : Triphenylarsine oxide can be synthesized by reacting triphenylarsine with dioxygen in the presence of iron compounds, which act as catalysts. This oxidation process is selective and quantitative (Vancova & Ondrejkovičová, 1983).

  • Extraction of Titanium, Zirconium, and Hafnium : It has been used as an extractant for quadrivalent titanium, zirconium, and hafnium from salicylate media, demonstrating rapid, accurate, and highly reproducible extraction (Bhilare, Nambiar & Shinde, 1997).

  • Complexes with Yttrium and Lanthanide Nitrates : Complexes of triphenylarsine oxide with yttrium and lanthanide nitrates have been studied, indicating strong metal-ligand bonds (Cousins & Hart, 1967).

  • Infrared Spectra Analysis : The infrared spectra of triphenylarsine oxide and its complexes have been reported, contributing to the detailed assignment of compounds (Deacon & Green, 1969).

  • Oxidation in Iron(III) Thiocyanate Complexes : Triphenylarsine is oxidized to triphenylarsine oxide in the presence of iron(III) thiocyanate complexes, with a discussion on their stereochemistry (Vancova & Melnik, 1989).

  • Enthalpy of Combustion and Formation : The standard enthalpy of combustion of triphenylarsine oxide has been measured, contributing to the understanding of its thermodynamic properties (Barnes, Burkinshaw & Mortimer, 1988).

  • Extraction of Gallium, Indium, and Thallium : A method has been proposed for the extraction and separation of gallium, indium, and thallium using triphenylarsine oxide, highlighting its applicability in the analysis of alloy samples (Vartak & Shinde, 1998).

  • Reactions with Aqueous Hydrogen Fluoride : Triphenylarsine oxide reacts with aqueous hydrogen fluoride, leading to the formation of different compounds and providing insights into its reactivity (Glidewell, Harris, Holden, Liles & McKechnie, 1981).

Safety And Hazards

Triphenylarsine oxide is a toxic compound that can cause skin and eye irritation, as well as respiratory problems if inhaled . It is also a potential carcinogen, so it should be handled with care . In the United States, it is regulated as a hazardous air pollutant under the Clean Air Act .

properties

IUPAC Name

diphenylarsorylbenzene
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InChI

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLVJBRYGLQNRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15AsO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061570
Record name Triphenylarsine oxide
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Molecular Weight

322.2 g/mol
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Physical Description

Faintly beige crystals; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS]
Record name Triphenylarsine oxide
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Product Name

Triphenylarsine oxide

CAS RN

1153-05-5
Record name Triphenylarsine oxide
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Record name Arsine oxide, triphenyl-
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Record name TRIPHENYLARSINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
DJ Phillips, SY Tyree Jr - Journal of the American Chemical …, 1961 - ACS Publications
… triphenylarsine oxide) have been isolated and characterized by … variety of metal compounds and using triphenylarsine oxide. … of iron and cobalt carbonyls with triphenylarsine oxide.*·5 …
Number of citations: 113 pubs.acs.org
DML Goodgame, FA Cotton - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… oxide and with triphenylarsine oxide have been prepared. … , as well as for their triphenylarsine oxide analogues with X = … I as well as the triphenylarsine oxide analogues of two of them …
Number of citations: 132 pubs.rsc.org
G Ferguson, AJ Lough, C Glidewell - Journal of the Chemical Society …, 1989 - pubs.rsc.org
Triphenylarsine and triphenylphosphine react with chloramine-B, sodium N-chlorobenzenesulphonamide, to yield products of composition C24H22NO3SM [(3; M = As) and 4; M = P)] …
Number of citations: 13 pubs.rsc.org
FF Blicke, EL Cataline - Journal of the American Chemical Society, 1938 - ACS Publications
… Since it has been shown3 that triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide, it seemed desirable to study the interaction of other …
Number of citations: 28 pubs.acs.org
C Glidewell, GS Harris, HD Holden, DC Liles… - Journal of Fluorine …, 1981 - Elsevier
… of triphenylarsine oxide with aqueous solutions of hydrogen fluoride have been studied in an attempt to prepare triphenylarsine oxide-… triphenylarsine oxide aqueous hydrogen fluoride, …
Number of citations: 9 www.sciencedirect.com
MA Leeson, BK Nicholson, MR Olsen - Journal of organometallic chemistry, 1999 - Elsevier
… The triphenylarsine oxide and sulfide do form cyclomanganated complexes analogous to those of triphenyl phosphine, but the yields are rather low. However once formed they show …
Number of citations: 41 www.sciencedirect.com
RHP Francisco, RH de Almeida Santos… - … Section B: Structural …, 1981 - scripts.iucr.org
… B37, 232-234 Tetrakis(triphenylarsine oxide)eopper(lI) Bis[diehloroeuprate(l)] BY RHP FRANCISCO, RH DE ALMEIDA SANTOS AND JR LECHAT Instituto de Ffsica e Qufmica de Sdo …
Number of citations: 11 scripts.iucr.org
T Nemoto, T Ohshima, K Yamaguchi… - Journal of the …, 2001 - ACS Publications
The catalytic asymmetric epoxidation of enones using the La−BINOL−Ph 3 As O complex generated from La(O-i-Pr) 3 , BINOL, and Ph 3 As O in a ratio of 1:1:1 is described herein. …
Number of citations: 188 pubs.acs.org
A Watson, G Svehla - Analyst, 1975 - pubs.rsc.org
… the polarographic behaviour of triphenylarsine oxide. It gives … Triphenylarsine oxide can be determined quantitatively in … of its oxidation product, triphenylarsine oxide, would make an …
Number of citations: 11 pubs.rsc.org
DML Goodgame, FA Cotton - Journal of the American Chemical …, 1960 - ACS Publications
… substance is mainly bis-(triphenylarsine oxide)-di-iodonickel. … triphenylarsine oxide and nickel perchlorate or nickel nitrate. … Attempts to prepare complexes of triphenylarsine oxide with …
Number of citations: 40 pubs.acs.org

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